4-(Pentafluorosulfanyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentafluorosulfanyl)benzene-1,2-diamine is an organosulfur compound with the molecular formula C6H7F5N2S and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of a pentafluorosulfanyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions. The compound is known for its high chemical stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Chemical Reactions Analysis
4-(Pentafluorosulfanyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Electrophilic aromatic substitution reactions are common, particularly at the meta position relative to the pentafluorosulfanyl group due to its strong electron-withdrawing nature. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Pentafluorosulfanyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 4-(Pentafluorosulfanyl)benzene-1,2-diamine exerts its effects involves its interaction with molecular targets through its pentafluorosulfanyl group. This group is a strong electron-withdrawing group, which influences the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific context .
Comparison with Similar Compounds
4-(Pentafluorosulfanyl)benzene-1,2-diamine can be compared with other similar compounds such as:
Pentafluorosulfanylbenzene: Lacks the amino groups, making it less reactive in certain contexts.
4-(Trifluoromethyl)benzene-1,2-diamine: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different electronic properties and reactivity.
4-(Pentafluorosulfanyl)aniline: Contains only one amino group, leading to different substitution patterns and reactivity. The uniqueness of this compound lies in its combination of the pentafluorosulfanyl group with two amino groups, providing a unique set of electronic and steric properties that influence its reactivity and applications.
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLRAJFHPRCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663179-59-7 |
Source
|
Record name | 663179-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.